molecular formula C7H9Cl3N2 B2965696 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2387594-91-2

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B2965696
CAS No.: 2387594-91-2
M. Wt: 227.51
InChI Key: VPUYOEHQPDZVMS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2055840-67-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₈Cl₂N₂ and a purity of 97% . Its structure consists of a pyrrolopyridine core fused with a dihydrochloride salt, where the chlorine substituent at the 6-position enhances electronic and steric properties.

Synthesis
The compound is synthesized by refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid, followed by crystallization in acetone . This method ensures high yield and purity, critical for pharmacological applications.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.2ClH/c8-7-1-5-2-9-3-6(5)4-10-7;;/h1,4,9H,2-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYOEHQPDZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387594-91-2
Record name 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced pyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, solvents like dichloromethane or ethanol

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Purity Key Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride 2055840-67-8 C₇H₈Cl₂N₂ 6-Cl, dihydrochloride salt 97% High solubility in polar solvents due to dihydrochloride
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 23596-25-0 C₇H₇ClN₂ 6-Cl, non-salt form 95% Lower solubility; neutral form requires organic solvents
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 494767-29-2 C₇H₇ClN₂ 4-Cl, non-salt form N/A Altered electronic properties due to Cl position
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride 108989-52-2 C₈H₁₂Cl₂N₂ 6-Me, dihydrochloride salt N/A Enhanced steric bulk; requires inert storage conditions

Photophysical and Stability Properties

The electronic structure of pyrrolo[3,4-c]pyridine derivatives, such as 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) , shows large Stokes shifts and high photostability due to rigid π-conjugation . The dihydrochloride salt in the target compound may enhance photostability compared to neutral analogues by stabilizing charge-transfer states.

Key Research Findings and Implications

Substituent Position Matters : Chlorine at the 6-position (vs. 4-position) optimizes electronic effects for biological targeting, as seen in HIV inhibitor studies .

Salt Forms Enhance Solubility : Dihydrochloride derivatives exhibit superior aqueous solubility compared to neutral forms, critical for drug formulation .

Steric vs. Electronic Effects : Methyl substituents increase steric hindrance but reduce polarity, whereas chlorine enhances electronegativity without significant steric interference .

Biological Activity

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 905273-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7ClN2
  • Molecular Weight : 154.6 g/mol
  • CAS Number : 905273-90-7
  • Purity : Typically ≥95% .

Research indicates that compounds similar to 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine often exhibit diverse biological activities including:

  • Antiproliferative Effects : Studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds within this structural class have demonstrated significant antiproliferative activity against human tumor cells with IC50 values in the nanomolar to micromolar range .
  • Antimicrobial Activity : Pyrrole-based compounds have also been reported to possess antimicrobial properties. Research highlights their effectiveness against bacterial strains and their potential application in treating infections .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and related compounds:

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
AntiparasiticEC50 = 0.010 μMEnhanced potency with specific substitutions.
AntimicrobialMIC = 5 µMEffective against Mycobacterium tuberculosis.
AntiproliferativeGI50 = nM to μMBroad activity across multiple cancer cell lines.

Case Studies

  • Antiparasitic Activity : A study focused on optimizing pyrrole derivatives found that specific substitutions significantly enhanced antiparasitic effects. The compound exhibited an EC50 value as low as 0.010 μM against certain parasites, indicating potent activity .
  • Anticancer Properties : Research involving various pyrrole derivatives revealed that those with a similar scaffold to 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine showed promising anticancer activities in vitro. The results indicated that these compounds could inhibit cell proliferation in several human tumor lines, with GI50 values ranging from nanomolar to micromolar levels .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have been studied for their metabolic stability and solubility profiles. It is noted that modifications to the molecular structure can significantly influence these parameters, affecting both efficacy and safety profiles in vivo .

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